molecular formula C6H16O3Si B7801341 Hydridotriethoxysilane

Hydridotriethoxysilane

Cat. No. B7801341
M. Wt: 164.27 g/mol
InChI Key: QQQSFSZALRVCSZ-UHFFFAOYSA-N
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Patent
US04320194

Procedure details

3-Aminopropyltriethoxysilane (1 ml) and 1.8 ml of 0.1% acetic acid were made up to 10 ml with water and added to 0.4 g sedimented yeast cells, which had been produced as described in Example 1. The mixture was stirred at room temperature for 24 hours and the cells were then separated and washed thoroughly with water. A 1% suspension of the treated cells in PBS, containing 5% glutaraldehyde was added to 2.5 mg of horseradish peroxidase in 2.5 ml PBS and kept at 21° C. for one hour. The cells were then separated and washed with PBS by centrifugation.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCCC[Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].C(O)(=O)C>O>[CH2:7]([O:6][SiH:5]([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])[CH3:8]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)OCC
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to 0.4 g
CUSTOM
Type
CUSTOM
Details
had been produced
CUSTOM
Type
CUSTOM
Details
the cells were then separated
WASH
Type
WASH
Details
washed thoroughly with water
ADDITION
Type
ADDITION
Details
A 1% suspension of the treated cells in PBS, containing 5% glutaraldehyde
ADDITION
Type
ADDITION
Details
was added to 2.5 mg of horseradish peroxidase in 2.5 ml PBS
WAIT
Type
WAIT
Details
kept at 21° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cells were then separated
WASH
Type
WASH
Details
washed with PBS by centrifugation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)O[SiH](OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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